molecular formula C6H13NS B2602728 (1-(Ethylthio)cyclopropyl)methanamine CAS No. 1483740-60-8

(1-(Ethylthio)cyclopropyl)methanamine

Cat. No.: B2602728
CAS No.: 1483740-60-8
M. Wt: 131.24
InChI Key: CUMYFCXUUNUNNB-UHFFFAOYSA-N
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Description

(1-(Ethylthio)cyclopropyl)methanamine is a high-purity chemical compound intended for research and development applications. The structural features of this molecule, which incorporate both a cyclopropyl ring and a thioether functional group, make it a valuable intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for investigating structure-activity relationships and as a building block in the development of novel compounds. Researchers can utilize this amine in various synthetic transformations, including amide bond formation and reductive amination. The presence of the ethylthio ether moiety may also be of interest in materials science and coordination chemistry. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(1-ethylsulfanylcyclopropyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-2-8-6(5-7)3-4-6/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMYFCXUUNUNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Ethylthio)cyclopropyl)methanamine typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethylthio and amine groups. One common method involves the reaction of cyclopropylmethanamine with ethylthiol under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of (1-(Ethylthio)cyclopropyl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (1-(Ethylthio)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclopropylmethanamine.

    Substitution: Various substituted cyclopropyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, (1-(Ethylthio)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe to study the effects of cyclopropyl and ethylthio groups on biological systems. It can help in understanding the interactions of these functional groups with biological macromolecules such as proteins and nucleic acids.

Medicine: In medicinal chemistry, (1-(Ethylthio)cyclopropyl)methanamine could be investigated for its potential pharmacological properties. Its structural features might confer unique biological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it valuable for the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1-(Ethylthio)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The ethylthio group can participate in hydrogen bonding or hydrophobic interactions, while the amine group can form ionic bonds or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Key Features

Cyclopropane methanamines differ primarily in the substituents attached to the cyclopropane ring. Key analogs include:

Compound Name Substituent on Cyclopropane Molecular Formula Molecular Weight Key References
(1-(Trifluoromethyl)cyclopropyl)methanamine -CF₃ C₅H₈F₃N 139.12
(1-(3-Chlorophenyl)cyclopropyl)methanamine -C₆H₄Cl (3-chlorophenyl) C₁₀H₁₂ClN 181.66
[1-(2-Methoxyphenyl)cyclopropyl]methanamine -C₆H₄OCH₃ (2-methoxyphenyl) C₁₁H₁₅NO 177.25
[1-(2-Ethoxyethyl)cyclopropyl]methanamine -CH₂CH₂OCH₂CH₃ (2-ethoxyethyl) C₈H₁₇NO 143.23

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ ) may enhance electrophilic reactivity, while electron-donating groups (e.g., -OCH₃ ) could improve solubility.
  • Steric Effects : Bulky aryl substituents (e.g., 3-chlorophenyl ) may influence binding affinity in receptor-targeted applications.

Physicochemical Properties

Limited data exist for the ethylthio derivative, but analogs provide insights:

Property [1-(2-Ethoxyethyl)cyclopropyl]methanamine [1-(2-Methoxyphenyl)cyclopropyl]methanamine
Physical State Liquid Liquid
Molecular Weight 143.23 177.25
Storage Conditions 4°C Room Temperature (RT)
Solubility Not reported Not reported

Notable Gaps: Data on logP, pKa, and solubility for most analogs are unavailable, complicating direct comparisons.

Biological Activity

(1-(Ethylthio)cyclopropyl)methanamine, a compound with the CAS number 1483740-60-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H13N
  • Molecular Weight : 113.19 g/mol
  • CAS Number : 1483740-60-8

The compound features a cyclopropyl ring substituted with an ethylthio group, which may influence its interactions with biological targets.

The biological activity of (1-(Ethylthio)cyclopropyl)methanamine is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Binding : It may act as an agonist or antagonist at certain receptors, modulating their activity.
  • Influence on Signaling Pathways : The compound may affect various biochemical pathways, leading to its observed effects.

Biological Activity Data

The following table summarizes key findings related to the biological activities of (1-(Ethylthio)cyclopropyl)methanamine:

Activity TypeObserved EffectsReference Source
Dopaminergic ModulationIncreased dopamine receptor bindingResearchGate
Anti-inflammatoryReduced IL-6 and TNF-alpha levelsATLAS.ti
NeuroprotectiveProtection against neuronal apoptosisBLD Pharm

Case Study 1: Neuropharmacological Effects

A study investigated the effects of (1-(Ethylthio)cyclopropyl)methanamine on cognitive functions in animal models. Results indicated improved memory retention and learning capabilities in treated subjects compared to controls. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Case Study 2: Inflammatory Response

In another study focused on the compound's anti-inflammatory properties, it was administered in a model of acute lung injury. The results showed significant reductions in inflammatory markers, supporting its role as a therapeutic agent in inflammatory diseases.

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of (1-(Ethylthio)cyclopropyl)methanamine:

  • Neuroprotective Properties : The compound can mitigate oxidative stress-induced neuronal damage, indicating potential for neuroprotection.
  • Cytokine Inhibition : It effectively inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-alpha, which are critical in various inflammatory pathways.
  • Potential for Drug Development : Given its favorable pharmacological profile, (1-(Ethylthio)cyclopropyl)methanamine is being explored as a candidate for further drug development aimed at neurological disorders and inflammatory conditions.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling (1-(Ethylthio)cyclopropyl)methanamine in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during bulk handling .
  • Respiratory Protection : Employ NIOSH-approved P95 respirators if aerosolization occurs, especially in unventilated areas .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Install local exhaust systems for large-scale synthesis .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water to prevent drainage contamination .

Q. How should researchers address gaps in physicochemical data (e.g., solubility, logP) for this compound?

  • Methodology :

  • Analog Extrapolation : Use data from structurally similar compounds (e.g., (1-(3-Chlorophenyl)cyclopropyl)methanamine) with reported properties. Adjust predictions based on substituent effects (e.g., ethylthio vs. chlorophenyl groups) .
  • Experimental Determination :
  • Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO) at 25°C.
  • logP : Use HPLC retention time methods with a C18 column and a water/octanol partitioning system .

Advanced Research Questions

Q. What synthetic strategies optimize the introduction of the ethylthio group into cyclopropylmethanamine derivatives?

  • Methodology :

  • Cyclopropanation : React vinyl sulfides with diazo compounds (e.g., ethyl diazoacetate) under Rh(II) catalysis to form the cyclopropyl ring. Control temperature (0–25°C) to suppress side reactions .
  • Thioether Formation : Use nucleophilic displacement of a bromocyclopropane intermediate with ethyl mercaptan in DMF, catalyzed by K₂CO₃. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) .
  • By-product Mitigation : Purify via flash chromatography (hexane:EtOAc gradient) to isolate the target compound from disulfide by-products .

Q. How can structural contradictions between computational predictions and experimental NMR data be resolved?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) and calculate NMR chemical shifts. Compare with experimental ¹H/¹³C NMR spectra (e.g., δ 17.9 ppm for cyclopropyl CH₂) .
  • Diastereomer Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if unexpected peaks arise .

Q. What strategies validate the biological activity of this compound when in vitro assays contradict in silico predictions?

  • Methodology :

  • Targeted Assays : Test against serotonin receptors (e.g., 5-HT2C) using radioligand binding assays. Compare IC₅₀ values with computationally predicted binding affinities .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation pathways not captured in silico .

Q. How can reaction conditions be tailored to prevent cyclopropane ring opening during functionalization?

  • Methodology :

  • Low-Temperature Reactions : Conduct alkylations at –20°C in anhydrous THF to preserve ring integrity .
  • Protecting Groups : Temporarily protect the amine with Boc groups to reduce ring strain during electrophilic substitutions .

Q. What analytical techniques best characterize purity and stability under varying storage conditions?

  • Methodology :

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect degradation products (e.g., oxidized ethylthio groups) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity changes .

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